molecular formula C14H15NO2 B8452525 3-(3-Methoxy-benzyloxy)-phenylamine

3-(3-Methoxy-benzyloxy)-phenylamine

Cat. No.: B8452525
M. Wt: 229.27 g/mol
InChI Key: JFOILCOLXFYMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxy-benzyloxy)-phenylamine is a substituted phenylamine derivative characterized by a benzyloxy group (-OCH₂C₆H₅) and a methoxy group (-OCH₃) attached to the phenyl ring at meta positions. This structure confers unique physicochemical properties, such as increased lipophilicity compared to simpler phenylamines, which may influence its reactivity and biological interactions .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

3-[(3-methoxyphenyl)methoxy]aniline

InChI

InChI=1S/C14H15NO2/c1-16-13-6-2-4-11(8-13)10-17-14-7-3-5-12(15)9-14/h2-9H,10,15H2,1H3

InChI Key

JFOILCOLXFYMHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC=CC(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(3-Methoxy-benzyloxy)-phenylamine with structurally or functionally related phenylamine derivatives, highlighting key differences in substitution patterns, properties, and bioactivities.

Compound Name Structural Features Physicochemical Properties Reactivity Biological Activity References
This compound Benzyloxy (-OCH₂C₆H₅) and methoxy (-OCH₃) groups at meta positions. High lipophilicity due to benzyl group. Susceptible to benzyl group cleavage under acidic/oxidative conditions. Not directly tested; inferred potential for Nrf2 activation.
(3,4-Dimethyl)phenylamine Two methyl (-CH₃) groups at 3,4 positions. Moderate lipophilicity. Stable under mild reaction conditions. Potent Nrf2 transcription activation (compound 4 in angucyclinone synthesis).
4,5-Dimethoxy-2-(3-methylfuroxan-4-yl)phenylamine (Am) Dimethoxy (-OCH₃) groups at 4,5 positions and a furoxan (NO-releasing) heterocycle. Low aqueous solubility; reactive furoxan moiety. Furoxan enables nitric oxide release. Antimicrobial (MIC = 12.5 µg/mL vs. S. aureus); cytotoxic (IC₅₀ = 2.1–2.2 µM).
3-Methoxydiphenylamine Methoxy (-OCH₃) and phenyl (-C₆H₅) groups attached to the amine. Moderate solubility in organic solvents. Electron-rich aromatic ring facilitates electrophilic substitution. Not specified in provided evidence; used in optoelectronic materials.
3-(2-Methoxyethoxy)-N-[2-(3-methylphenoxy)propyl]benzenamine Methoxyethoxy (-OCH₂CH₂OCH₃) and 3-methylphenoxy (-OC₆H₄CH₃) groups. Enhanced organic solubility due to alkoxy chain. Alkoxy chain may undergo metabolic oxidation. Investigated for medicinal chemistry applications (e.g., kinase inhibition).

Key Structural and Functional Insights

Substitution Patterns and Lipophilicity

  • The benzyloxy group in this compound increases lipophilicity compared to compounds with shorter alkoxy chains (e.g., methoxy or methoxyethoxy groups) . This property may enhance membrane permeability but reduce aqueous solubility.
  • Disubstituted analogs like (3,4-dimethyl)phenylamine demonstrate that electron-donating groups (e.g., -CH₃) can enhance bioactivity, as seen in Nrf2 activation .

Reactivity in Synthesis Nonenzymatic reactions favor disubstituted phenylamines (e.g., 3,4-dimethyl or 4-bromo-3-methyl derivatives), which retain high reactivity despite steric hindrance . The benzyloxy group’s lability may limit this compound’s utility in harsh synthetic conditions but could enable targeted prodrug strategies .

Biological Activity

  • Furoxan-containing analogs (e.g., compound Am ) exhibit dual functionality: cytotoxicity via nitric oxide release and antimicrobial activity .
  • Alkoxy chain length (e.g., methoxyethoxy in ) balances solubility and bioavailability, a critical factor in drug design.

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